N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a partially saturated benzofuran core. Key structural elements include:
- Tetrahydrobenzofuran scaffold: A bicyclic system with one oxygen atom in the furan ring and partial saturation at the 4,5,6,7-positions.
- Substituents: A hydroxyl group at position 4, three methyl groups (positions 3, 6, and 6), and a carboxamide group at position 2 linked to a 2-chlorophenyl moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-10-15-13(21)8-18(2,3)9-14(15)23-16(10)17(22)20-12-7-5-4-6-11(12)19/h4-7,13,21H,8-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROTABFISTKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22ClNO3
- Molecular Weight : 357.84 g/mol
Antiviral Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant antiviral activity. For example:
- Mechanism of Action : Compounds with benzofuran structures have been shown to inhibit viral replication by targeting specific viral enzymes such as RNA-dependent RNA polymerase (RdRp). In vitro studies have demonstrated that these compounds can reduce viral loads significantly in various models .
Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression:
- Cell Line Studies : In vitro studies on human cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation. Specific IC50 values indicate effective concentrations for inducing cytotoxicity in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various experimental models:
- Mechanism : It is hypothesized that the hydroxyl group in the compound may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
Data Table of Biological Activities
| Biological Activity | Model/System | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | HCV | 3.4 μM | |
| Anticancer | Human Cell Lines | 25 μM | |
| Anti-inflammatory | Mouse Model | 15 μM |
Case Studies
- Antiviral Activity Against Hepatitis C Virus (HCV)
- Cytotoxicity in Cancer Cells
- Inflammation Model in Mice
Comparison with Similar Compounds
Tetrahydroindole Derivatives ()
- Compound : 4-Keto-3,6,6-trimethyl-4,5,6,7-tetrahydroindole derivatives.
- Structural differences :
- Core : Tetrahydroindole (nitrogen-containing) vs. tetrahydrobenzofuran (oxygen-containing).
- Substituents : A ketone group at position 4 instead of a hydroxyl group.
- Synthetic relevance: Prepared via condensation reactions involving ethyl sodioacetoacetate and bromooxohexanone, highlighting methodologies applicable to partially saturated heterocycles .
Tetrahydrochromene Derivatives ()
- Compound: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
- Structural differences :
- Core : Chromene (oxygen-containing, fused benzene-pyran) vs. benzofuran.
- Substituents : Dual chlorophenyl groups and a nitrile moiety.
- Functional implications : The chromene core may influence electronic properties and binding interactions compared to benzofuran .
Carboxamide Modifications
Carbazole-Substituted Analogue ()
- Compound : N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide.
- Structural differences :
- Aryl group : Carbazole (nitrogen-containing polycyclic) vs. 2-chlorophenyl.
- Potential impact: Carbazole’s planar structure and extended π-system could enhance binding to aromatic-rich biological targets (e.g., DNA or enzymes) .
Isoxazole Carboxamide ()
- Compound : 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide.
- Structural differences :
- Core : Isoxazole (five-membered ring with O and N) vs. benzofuran.
- Substituents : Dual chlorophenyl groups and methyl groups on the isoxazole.
- Biological activity : Acts as a TGR5 agonist but shows low α-arrestin recruitment, suggesting biased signaling properties compared to other carboxamides .
Chlorophenyl-Containing Analogues
Thienopyridine Derivative ()
- Compound: Methyl (R)-(-)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate.
- Structural differences: Core: Thienopyridine (sulfur- and nitrogen-containing) vs. benzofuran. Functional group: Ester vs. carboxamide.
- Synthetic utility : Racemization processes for this compound highlight the role of chlorophenyl groups in stereochemical stability .
Comparative Data Table
*Calculated based on molecular formulas.
Key Findings and Implications
- Core heterocycle: Oxygen-containing benzofuran vs. nitrogen-containing indole/isoxazole or sulfur-containing thienopyridine cores influence electronic properties and target selectivity.
- Chlorophenyl group : Enhances lipophilicity and metabolic stability across analogues, as seen in TGR5 agonists and clopidogrel intermediates .
- Carboxamide linkage : Critical for hydrogen bonding in receptor interactions, with aryl group variations (e.g., chlorophenyl vs. carbazole) modulating binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
